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Compound of Interest

Compound Name: 3-lodo-7-methyl-1H-indazole

Cat. No.: B1590280

An In-Depth Technical Guide to 3-lodo-7-methyl-1H-indazole: Properties, Synthesis, and
Applications in Drug Discovery

Introduction

The indazole nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure"
in medicinal chemistry.[1] Its derivatives exhibit a wide array of pharmacological activities,
including anti-cancer, anti-inflammatory, and anti-HIV effects.[2][3] Within this important class of
compounds, halogenated indazoles serve as critical building blocks for the synthesis of more
complex molecular architectures. 3-lodo-7-methyl-1H-indazole, in particular, is a versatile
synthetic intermediate whose utility is centered on the reactivity of the iodine atom at the C3
position. This guide provides a comprehensive overview of its chemical properties, a detailed
synthesis protocol with mechanistic insights, and its strategic application in the development of
novel therapeutic agents.

Core Physicochemical Properties

3-lodo-7-methyl-1H-indazole is a solid compound whose structure features a bicyclic aromatic
system composed of fused benzene and pyrazole rings. The methyl group at the C7 position
and the iodine atom at the C3 position are key determinants of its chemical reactivity and
physical properties. The iodine atom, in particular, renders the C3 position susceptible to a
variety of cross-coupling reactions, a feature extensively exploited in synthetic chemistry.

A summary of its key quantitative data is presented below for easy reference.
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Property Value Source(s)
Molecular Formula CsH7IN2 [415]
Molecular Weight 258.06 g/mol [5]1[6]

CAS Number 847906-27-8 [4][5]
Appearance Solid (form may vary) [7]

Density 1.933 g/cm3 [4]

Boiling Point 368.6°C at 760 mmHg [4]

Flash Point 176.7°C [4]

pKa 12.43 + 0.40 (Predicted) [4]

LogP 2.476 [41[5]

Storage Conditions

Under inert gas (Nitrogen or
Argon) at 2-8 °C

[4]

Synthesis Protocol and Mechanistic Rationale

The synthesis of 3-lodo-7-methyl-1H-indazole is most commonly achieved through the direct

electrophilic iodination of the 7-methyl-1H-indazole precursor. The C3 position of the indazole

ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.

[8][9] The following protocol is a representative method based on established chemical

principles for indazole iodination.[10][11]

Expertise-Driven Causality:

The choice of a base, such as potassium hydroxide (KOH), is critical. The base deprotonates

the nitrogen of the indazole ring, forming the indazolide anion. This anion is significantly more

electron-rich than the neutral indazole, which dramatically accelerates the rate of electrophilic

attack by iodine, ensuring high regioselectivity at the C3 position. The reaction is typically

performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) to ensure the solubility

of the reagents.
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Experimental Protocol: Synthesis of 3-lodo-7-methyl-1H-
indazole

Reaction Setup: To a solution of 7-methyl-1H-indazole (1.0 equivalent) in DMF, add
potassium hydroxide (KOH, 2.0 equivalents) and stir at room temperature for 30 minutes.

lodination: Prepare a solution of iodine (I, 1.5 equivalents) in DMF. Add this solution
dropwise to the reaction mixture.

Reaction Monitoring: Stir the mixture at room temperature for 3-4 hours. The reaction
progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is
consumed.

Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium
thiosulfate (Na2S204) and potassium carbonate (K2COs). This step quenches any unreacted
iodine and neutralizes the mixture, causing the product to precipitate.[10]

Isolation: Collect the precipitated solid by vacuum filtration.

Purification: Wash the solid with water and a cold, non-polar solvent (e.g., diethyl ether or
hexane) to remove impurities. The crude product can be further purified by recrystallization
or column chromatography if necessary.
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Caption: Synthetic workflow for 3-lodo-7-methyl-1H-indazole.

Applications in Drug Discovery: A Versatile
Synthetic Handle

The primary value of 3-lodo-7-methyl-1H-indazole in drug discovery lies in its role as a
versatile intermediate. The carbon-iodine bond at the C3 position is a prime functional group for
participating in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck,
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and Sonogashira reactions.[10][11] These reactions are foundational in modern medicinal
chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-
heteroatom bonds.

By using 3-lodo-7-methyl-1H-indazole as a starting material, researchers can introduce a vast
array of chemical moieties (e.g., aryl, heteroaryl, alkyl, or alkynyl groups) at the C3 position.
This modular approach is instrumental in building libraries of diverse indazole derivatives for
biological screening, enabling the systematic exploration of structure-activity relationships
(SAR) to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.[1]
[12]
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Caption: Role in drug discovery via Suzuki cross-coupling.
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Safety and Handling

As with any laboratory chemical, proper handling of 3-lodo-7-methyl-1H-indazole is essential.
Based on available safety data sheets, the compound presents several hazards.

o Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][13]

e [rritation: Causes skin irritation and serious eye irritation.[6][13]

o Respiratory Effects: May cause respiratory irritation.[6]

Recommended Handling Procedures:

¢ Always handle this compound in a well-ventilated area or a chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.[13]

e Avoid breathing dust, fumes, or vapors.
e Wash hands thoroughly after handling.[13]

o Store the container tightly closed in a dry, cool place under an inert atmosphere as
recommended.[4]

Conclusion

3-lodo-7-methyl-1H-indazole is more than just a chemical compound; it is a strategic tool for
innovation in drug discovery. Its well-defined physicochemical properties, straightforward
synthesis, and, most importantly, the synthetic versatility afforded by the C3-iodo group make it
an invaluable building block. For researchers and scientists, understanding the properties and
applications of this intermediate opens the door to the efficient construction of novel indazole-
based molecules with the potential to become next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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